N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN5O3 and its molecular weight is 460.263. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis of Heterocyclic Compounds with Antimicrobial Properties : Various studies have focused on the synthesis of novel heterocyclic compounds demonstrating broad-spectrum antimicrobial activity. Compounds such as benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and found to exhibit excellent antimicrobial activity against bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Padalkar et al., 2014) (Berest et al., 2011).
Synthesis of Novel Compounds
- Development of New Synthetic Methods : Research has also been directed towards developing new synthetic methods for producing novel compounds with enhanced biological activities. The reaction of certain triazine derivatives with different amino compounds has led to the creation of new functionalized amino derivatives showing potential biological activities (Shasheva et al., 2017).
Anticancer Activity
- Investigation of Anticancer Properties : Novel compounds synthesized from triazine derivatives have been evaluated for their anticancer properties, with some showing selective activity against non-small cell lung and CNS cancer cell lines, highlighting the potential for developing targeted cancer therapies (Berest et al., 2011).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN5O3/c20-12-1-5-14(6-2-12)22-16(27)11-26-18(29)17(28)25-10-9-24(19(25)23-26)15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYOMLEJJTTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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